2-(4-Isopropylphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

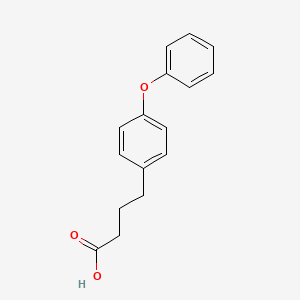

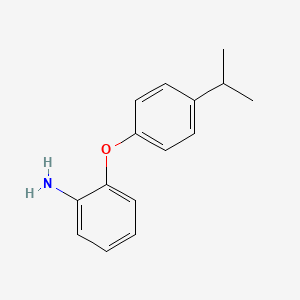

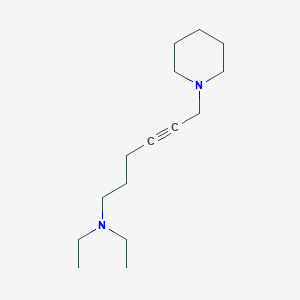

“2-(4-Isopropylphenoxy)aniline” is a chemical compound with the molecular formula C15H17NO . It has a molecular weight of 227.30 g/mol . The compound is also known by other names such as “2-(4-propan-2-ylphenoxy)aniline” and "SCHEMBL1340524" .

Molecular Structure Analysis

The InChI string of “2-(4-Isopropylphenoxy)aniline” isInChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 . This indicates the presence of an isopropyl group and a phenoxy group attached to an aniline base . Physical And Chemical Properties Analysis

“2-(4-Isopropylphenoxy)aniline” has a molecular weight of 227.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 227.131014166 g/mol . The topological polar surface area is 35.2 Ų .Wissenschaftliche Forschungsanwendungen

Remedial Technologies for Aniline Derivatives in Wastewater

Aniline and its derivatives, including compounds like 2-(4-Isopropylphenoxy)aniline, are widely used in industries such as pharmaceuticals and dyes. However, their presence in wastewater is concerning due to potential health and environmental impacts. Advanced Oxidation Processes (AOPs) have been identified as the most cost-effective and efficient technologies for eliminating these compounds from wastewater streams (Chaturvedi & Katoch, 2020).

Chemical Fixation of CO2 with Aniline Derivatives

Aniline derivatives are explored for carbon dioxide fixation, a process that converts CO2 into value-added chemicals, offering an economical and environmentally friendly solution. The cyclization of aniline derivatives with CO2 to form functionalized azoles is a notable method. This approach could significantly contribute to synthesizing important natural and biologically active azole derivatives, presenting a novel and sustainable synthesis methodology (Vessally et al., 2017).

Synthesis and Biological Properties of 2-(Azolyl)anilines

2-(Azolyl)anilines, derivatives of aniline compounds, show promise as effective nucleophiles in cyclocondensation reactions. Besides their chemical utility, these compounds and their derivatives demonstrate significant biological activity, which could be harnessed for various scientific applications, including potential therapeutic uses (Antypenko et al., 2017).

Genotoxic Activities of Aniline and its Metabolites

The genotoxic potential of aniline and its derivatives has been a subject of study due to their widespread industrial use. Understanding the genotoxic activities of these compounds, including 2-(4-Isopropylphenoxy)aniline, is crucial for evaluating their risks and implementing appropriate safety measures. It's important to investigate if aniline itself or its metabolites contribute to genetic mutations, which could lead to the development of cancer (Bomhard & Herbold, 2005).

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLGUIZJNDRKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenoxy)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)